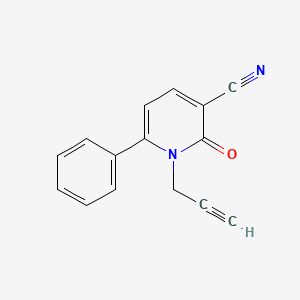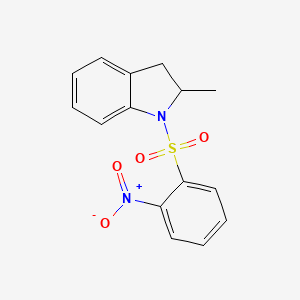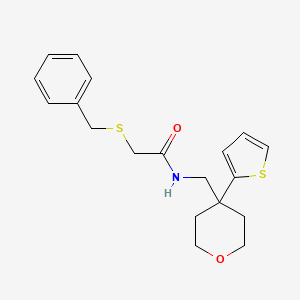![molecular formula C13H16N2O2S B2768888 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile CAS No. 1041515-38-1](/img/structure/B2768888.png)
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile, also known as PSB-1115, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzonitriles and has been shown to exhibit a range of biological activities. In
Scientific Research Applications
Antimicrobial Applications
Several studies have focused on synthesizing derivatives of piperidine and evaluating their antimicrobial efficacy. For instance, Vinaya et al. (2009) prepared derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and tested them against bacterial and fungal pathogens affecting tomato plants, finding significant potent antimicrobial activities in some compounds compared to standard drugs (Vinaya et al., 2009). Similarly, Dalloul et al. (2017) synthesized 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, some of which exhibited significant antimicrobial activity (Dalloul et al., 2017).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of piperidine derivatives has also been a significant area of application. Back et al. (2000) detailed a new route to piperidines and related cyclic compounds, highlighting methodologies for synthesizing biologically active molecules with potential applications in drug development (Back et al., 2000). Another study by Brizgys et al. (2012) explored the stereoselective synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations, indicating a method for efficiently creating complex molecular architectures (Brizgys et al., 2012).
Pharmacological Potential
The pharmacological potential of piperidine derivatives has been investigated, with compounds showing promise in various therapeutic areas. Zhukovskaya et al. (2017) reported on the synthesis of dialkylaminobenzimidazoles, including piperidine derivatives, with potential antiarrhythmic and antiaggregation activities, among others, identifying compounds with greater activity than established drugs in certain assays (Zhukovskaya et al., 2017).
Properties
IUPAC Name |
2-(piperidin-1-ylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJNPJNNWRTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)



![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2768816.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)

![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2768824.png)

